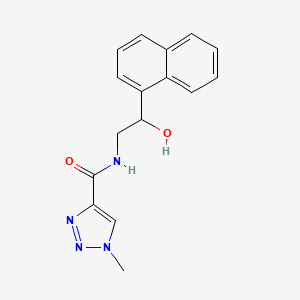

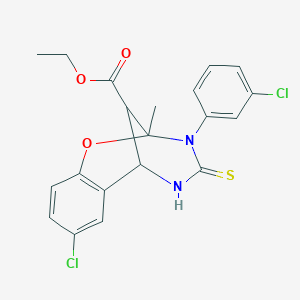

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the naphthalene moiety, the creation of the triazole ring, and the introduction of the carboxamide group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The naphthalene moiety would contribute significant aromatic character to the molecule, while the triazole ring would introduce a degree of polarity. The carboxamide group would likely be involved in hydrogen bonding .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, its solubility would be affected by the polar triazole ring and carboxamide group. Its melting and boiling points would be influenced by the size and complexity of the molecule .Scientific Research Applications

Structural and Spectral Characterization

A study by Heng-Shan Dong and B. Quan (2000) explores the structural and spectral characterization of a closely related compound, Ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxyate. This research provides insights into the crystalline structure and reaction mechanism of such compounds, which can be instrumental in understanding the properties of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (Dong & Quan, 2000).

Synthesis and Characterization of Complexes

Gaber et al. (2018) describe the synthesis and characterization of Zn2+, Cd2+, and UO22+ complexes with ligands containing triazole and naphthalene moieties. This research is significant in understanding the chemical behavior of this compound in forming metal complexes, which have potential applications in various fields, including medicinal chemistry (Gaber et al., 2018).

Applications in Photosensitive Materials

K. Ebara, Y. Shibasaki, and M. Ueda (2003) explore the use of related compounds in the creation of photosensitive materials. Their research focuses on the synthesis of poly(benzoxazole) from compounds including naphthalene derivatives. This application is relevant for developing materials with unique photochemical properties, which could be extrapolated to this compound (Ebara et al., 2003).

Fluorescent Properties

Research by Vikas Padalkar et al. (2015) on N-2-Aryl-1,2,3-Triazoles, which share structural similarities with the compound , investigates their properties as blue-emitting fluorophores. This study indicates potential applications of this compound in fluorescence-based applications, such as sensing and imaging technologies (Padalkar et al., 2015).

Chemosensors for Metal Ions

Prajkta Gosavi-Mirkute et al. (2017) conducted a study on naphthoquinone-based chemosensors, which are relevant to understanding the potential application of the compound in detecting metal ions. These findings are significant for environmental monitoring and analytical chemistry applications (Gosavi-Mirkute et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(2-hydroxy-2-naphthalen-1-ylethyl)-1-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-20-10-14(18-19-20)16(22)17-9-15(21)13-8-4-6-11-5-2-3-7-12(11)13/h2-8,10,15,21H,9H2,1H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIQWUMNXAIHWPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2989276.png)

![7-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2989280.png)

![2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2989282.png)

![3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2989283.png)

![8-Chloro-2,3-dihydrothieno[2,3-g][1,4]benzodioxine-7-carboxylic acid](/img/structure/B2989285.png)

![(4-Chlorophenyl)-[3-chloro-4-(trifluoromethyl)phenyl]methanamine](/img/structure/B2989287.png)

![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2989292.png)

![N-(4-fluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2989294.png)

![5-((4-Bromophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2989295.png)